molecular formula C19H16ClN3O3 B13361783 3-Amino-5'-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-indole]-2-carbonitrile

3-Amino-5'-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-indole]-2-carbonitrile

Cat. No.: B13361783
M. Wt: 369.8 g/mol
InChI Key: GEKGDFRKZSNIPJ-UHFFFAOYSA-N
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Description

3-Amino-5’-chloro-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-indole]-2-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5’-chloro-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-indole]-2-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-amino-5,5-dimethylcyclohex-2-enone with appropriate indole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the formation of the desired spiro compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5’-chloro-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-indole]-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-5’-chloro-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-indole]-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-5’-chloro-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-indole]-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5,5-dimethylcyclohex-2-enone: A precursor in the synthesis of the target compound.

    Indole derivatives: Structurally related compounds with similar biological activities.

Uniqueness

The uniqueness of 3-Amino-5’-chloro-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-indole]-2-carbonitrile lies in its spiro structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

3'-amino-5-chloro-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-2'-carbonitrile

InChI

InChI=1S/C19H16ClN3O3/c1-18(2)6-12(24)15-13(7-18)26-14(8-21)16(22)19(15)10-5-9(20)3-4-11(10)23-17(19)25/h3-5H,6-7,22H2,1-2H3,(H,23,25)

InChI Key

GEKGDFRKZSNIPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=C(C=CC(=C4)Cl)NC3=O)C(=C(O2)C#N)N)C

Origin of Product

United States

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